molecular formula C16H11ClF3N3O2S B12339827 Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B12339827
M. Wt: 401.8 g/mol
InChI Key: UIPSCNOOSBNSJE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including an amino group, a chloro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Introduction of Functional Groups: The chloro and trifluoromethyl groups are introduced into the pyridine ring using reagents such as chlorinating agents and trifluoromethylating agents.

    Formation of the Thieno[2,3-b]pyridine Ring: The thieno[2,3-b]pyridine ring is formed through cyclization reactions involving sulfur-containing reagents.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form dechlorinated products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or other nucleophiles under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Dechlorinated products.

    Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides. Its unique chemical properties make it effective in protecting crops from pests.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group may form hydrogen bonds with target proteins, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro group may participate in covalent bonding with target enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A related compound with similar functional groups but lacking the thieno[2,3-b]pyridine ring.

    2-(Pyridin-2-yl)acetonitrile: Another related compound with a pyridine ring and a nitrile group.

Uniqueness

Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of the thieno[2,3-b]pyridine ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s stability and reactivity, making it a valuable intermediate in various applications.

Properties

Molecular Formula

C16H11ClF3N3O2S

Molecular Weight

401.8 g/mol

IUPAC Name

ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C16H11ClF3N3O2S/c1-2-25-15(24)13-11(21)9-3-7(5-23-14(9)26-13)12-10(17)4-8(6-22-12)16(18,19)20/h3-6H,2,21H2,1H3

InChI Key

UIPSCNOOSBNSJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N

Origin of Product

United States

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